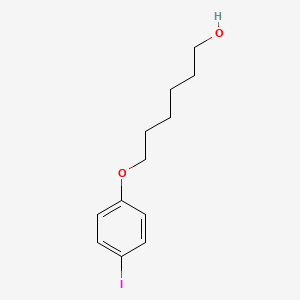
5'-O-acetylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-O-acetylthymidine is a derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. This compound is used in various biochemical and medical research applications due to its role in DNA synthesis and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.
Industrial Production Methods
Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5'-O-acetylthymidine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form thymidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various thymidine analogs.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidine and acetic acid.
Oxidation: Thymidine derivatives.
Substitution: Various thymidine analogs.
Wissenschaftliche Forschungsanwendungen
5'-O-acetylthymidine has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.
Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.
Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.
Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.
Wirkmechanismus
5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxythymidine: The parent compound of thymidine acetate, used in DNA synthesis.
Azidothymidine (AZT): An antiviral drug used to treat HIV infection.
Iododeoxyuridine: A radiosensitizer used to increase DNA damage from ionizing radiation.
Uniqueness
5'-O-acetylthymidine is unique due to its acetyl group, which can be hydrolyzed to release thymidine. This property makes it useful in various biochemical assays and research applications where controlled release of thymidine is required.
Eigenschaften
CAS-Nummer |
35898-31-8 |
|---|---|
Molekularformel |
C12H16N2O6 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
ACYSKFODOKGJMA-IVZWLZJFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)

![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)




![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
![1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid](/img/structure/B8679934.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8679963.png)


